

# Application Notes: (E)-2-Nitrocinnamic Acid Derivatives as Potential Antifungal Agents

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## Compound of Interest

Compound Name: 2-Nitroanisole

Cat. No.: B7769701

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## Introduction

While **2-nitroanisole** is primarily utilized as a chemical intermediate for dye manufacturing, the broader class of nitroaromatic compounds has been explored for various pharmacological activities. Notably, derivatives of (E)-2-nitrocinnamic acid have been synthesized and evaluated for their antifungal properties against several strains of *Candida* spp., which are common human pathogens. These investigations provide a starting point for the development of new antifungal agents, although the direct synthetic lineage from **2-nitroanisole** is not established. The following data and protocols summarize the findings on these related compounds.

## Antifungal Activity of (E)-2-Nitrocinnamic Acid Derivatives

A series of fourteen alkyl and aryl derivatives of (E)-2-nitrocinnamic acid were synthesized and tested for their in vitro antifungal activity. The results indicated that the antifungal potency is dependent on the structural variations of the substituents. Among the tested compounds, Isopropyl 2-nitrocinnamate and Perillyl 2-nitrocinnamate showed the most promising activity against all tested fungal strains. The antifungal activity was evaluated by determining the Minimum Inhibitory Concentration (MIC), with nystatin used as a positive control.

## Data Presentation

Table 1: Antifungal Activity of (E)-2-Nitrocinnamic Acid Derivatives against *Candida* Species

Compound	Derivative Name	C. albicans MIC (μM)	C. tropicalis MIC (μM)	C. krusei MIC (μM)
4	Isopropyl 2-nitrocinnamate	513.52	513.52	513.52
14	Perillyl 2-nitrocinnamate	390.99 - 781.98	390.99 - 781.98	390.99 - 781.98

Data extracted from a study on synthetic 2-nitrocinnamates and their antifungal action against *Candida* species.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

### 1. General Procedure for the Synthesis of (E)-2-Nitrocinnamic Acid Derivatives (Esters)

The primary method for synthesizing the ester derivatives of (E)-2-nitrocinnamic acid is through Fischer esterification, nucleophilic substitution with halides, or the Mitsunobu reaction. A general protocol for Fischer esterification is provided below.

Materials:

- (E)-2-nitrocinnamic acid
- Corresponding alcohol (e.g., isopropanol for Isopropyl 2-nitrocinnamate)
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium sulfate
- Organic solvent (e.g., dichloromethane)
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- Dissolve (E)-2-nitrocinnamic acid in an excess of the corresponding alcohol.
- Add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
- Dissolve the residue in an organic solvent like dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
- Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.
- Characterize the final product using IR, <sup>1</sup>H-NMR, <sup>13</sup>C-NMR spectroscopy, and high-resolution mass spectrometry.

## 2. In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

- Synthesized (E)-2-nitrocinnamic acid derivatives
- Fungal strains (*Candida albicans*, *Candida tropicalis*, *Candida krusei*)
- RPMI-1640 medium
- 96-well microtiter plates

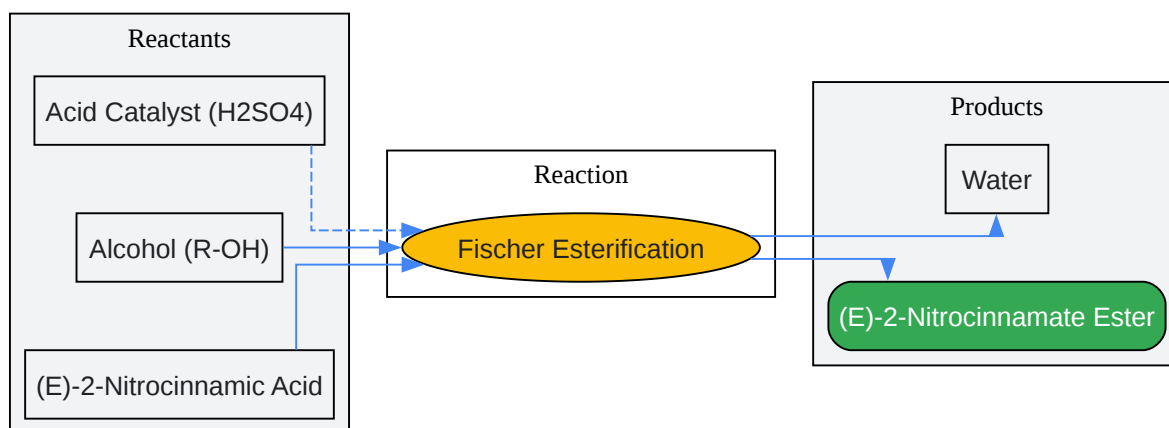
- Nystatin (positive control)
- Dimethyl sulfoxide (DMSO)

Procedure:

- Prepare stock solutions of the test compounds and nystatin in DMSO.
- Prepare serial dilutions of the compounds in RPMI-1640 medium in 96-well microtiter plates.
- Prepare a fungal inoculum and adjust the concentration to the CLSI recommended density.
- Add the fungal inoculum to each well of the microtiter plate.
- Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
- Incubate the plates at 35°C for 24-48 hours.
- The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

## Visualizations

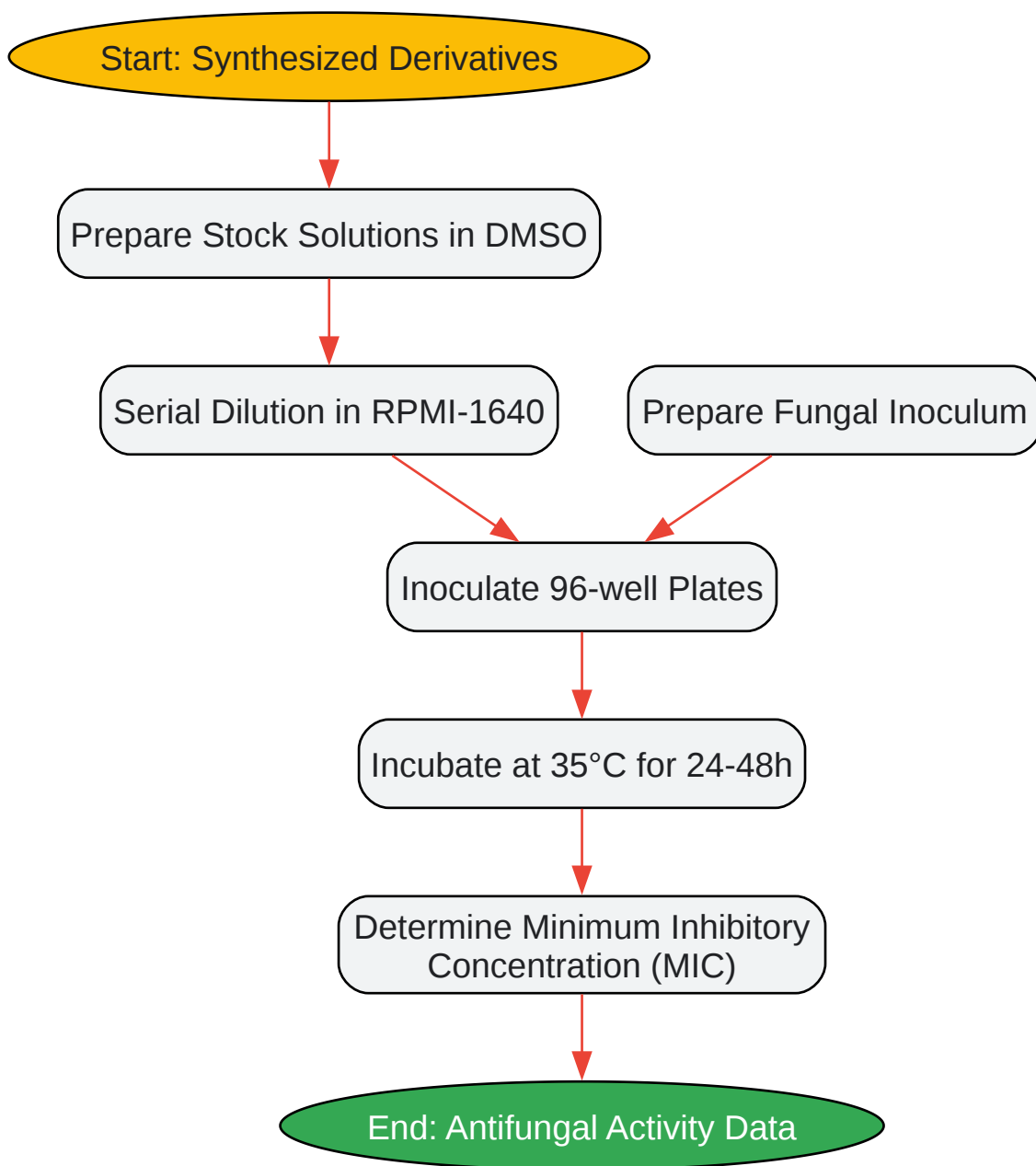
### Synthesis of (E)-2-Nitrocinnamic Acid Derivatives



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Caption: Synthetic pathway for (E)-2-nitrocinnamate esters.

Antifungal Screening Workflow



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## References

- 1. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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